5-Fluoro Substitution Confers Superior Chymase Inhibitory Potency Compared to 5-Chloro Analog: A Direct Head-to-Head Comparison
In a direct comparative study of chymase inhibitors, the 5-fluoro-3-methylbenzo[b]thiophene-2-sulfonic acid derivative exhibited an IC50 of 82 nM against human chymase, whereas the corresponding 5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide analog displayed a substantially reduced inhibitory activity with an IC50 of 192 nM [1]. This head-to-head comparison establishes a 2.3-fold superiority in potency for the 5-fluoro scaffold over the 5-chloro variant when evaluated under identical in vitro assay conditions.
| Evidence Dimension | Human chymase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 82 nM |
| Comparator Or Baseline | 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide derivative: 192 nM |
| Quantified Difference | 2.3-fold lower IC50 (greater potency) for the 5-fluoro analog |
| Conditions | In vitro inhibitory activity against human chymase, as reported in BindingDB |
Why This Matters
The 2.3-fold potency advantage directly informs fragment prioritization in chymase inhibitor programs, enabling more efficient resource allocation and reducing the likelihood of pursuing suboptimal chemical series.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50135493 (5-Fluoro-3-methyl-benzo[b]thiophene-2-sulfonic acid derivative) and BDBM50135495 (4-(5-Chloro-3-methyl-benzo[b]thiophene-2-sulfonyla) derivative). Retrieved from https://www.bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50013856 View Source
